molecular formula C18H20ClFN4 B2453897 3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034364-17-3

3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine

Cat. No.: B2453897
CAS No.: 2034364-17-3
M. Wt: 346.83
InChI Key: DHKITTVQKAMKQF-UHFFFAOYSA-N
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Description

3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. It features a piperazine core, a privileged scaffold in drug discovery, which is symmetrically substituted with a 2-chloro-6-fluorobenzyl group and a 6,7-dihydro-5H-cyclopenta[c]pyridazine moiety. This specific molecular architecture, incorporating a fused bicyclic system with a sp³-hybridized bridge, is designed to confer conformational restraint and is commonly explored in the development of bioactive molecules . The compound's primary research value lies in its potential as a key intermediate or a target structure for synthesizing novel therapeutic agents. Piperazine-substituted pyridazine derivatives are frequently investigated for their diverse biological activities. Related compounds have been studied for their potential interactions with the D-amino acid oxidase (DAAO) enzyme, a target relevant to neurological disorders . Furthermore, structural analogs containing the piperazine-pyridazine motif have been reported in scientific literature for their analgesic and anti-inflammatory properties in non-clinical settings . The presence of the 2-chloro-6-fluorobenzyl group is a common structural feature used to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profile. Researchers utilize this compound primarily in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical entities. Its mechanism of action is not predefined and is entirely dependent on the specific research context and target of interest. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4/c19-15-4-2-5-16(20)14(15)12-23-7-9-24(10-8-23)18-11-13-3-1-6-17(13)21-22-18/h2,4-5,11H,1,3,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKITTVQKAMKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a synthetic compound that has attracted attention due to its potential pharmacological applications. Its structure suggests a variety of interactions with biological targets, particularly in the realm of neuropharmacology and cancer therapeutics. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-{4-[(2-chloro-6-fluorobenzyl)piperazin-1-yl]}-6,7-dihydro-5H-cyclopenta[c]pyridazine
  • Molecular Formula : C14H21ClFN3
  • Molecular Weight : 285.79 g/mol
  • CAS Number : 306934-74-7
  • SMILES Notation : NCCCN1CCN(CC2=C(Cl)C=CC=C2F)CC1

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). It is hypothesized to function as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Key Mechanisms:

  • Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. Inhibitors of MAO can enhance mood and cognitive function, making them potential candidates for treating depression and anxiety disorders .
  • Receptor Binding : The compound may exhibit binding affinity for various neurotransmitter receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), influencing their activity and potentially leading to therapeutic effects in neurodegenerative diseases .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds featuring similar structural motifs. For instance:

  • MAO-B Inhibition : Compounds similar to this compound have demonstrated significant inhibition of MAO-B with IC50 values in the low micromolar range (e.g., 0.013 µM for certain derivatives), indicating strong potential for neuroprotective effects .

Cytotoxicity Studies

Cytotoxicity assays using fibroblast cell lines have shown that some derivatives exhibit minimal toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development . For example:

CompoundIC50 (µM)Cytotoxicity
T327.05Moderate
T6120.6Low

Case Studies and Research Findings

  • Neuroprotective Effects : A study focused on pyridazinone derivatives indicated that specific structural modifications could enhance neuroprotective properties while reducing cytotoxicity . This underscores the importance of structural optimization in drug design.
  • Pharmacological Profiles : Research has highlighted that compounds with piperazine moieties often display diverse pharmacological profiles, including antipsychotic and anxiolytic effects due to their ability to modulate neurotransmitter systems effectively .

Q & A

Basic Question: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Methodological Answer:
Synthesis optimization involves:

  • Reaction Condition Control : Temperature (e.g., 60–80°C for nucleophilic substitution), solvent choice (polar aprotic solvents like DMF or acetonitrile), and reaction time (monitored via TLC) to minimize side reactions .
  • Purification Techniques : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate high-purity product .
  • Intermediate Characterization : Use NMR (e.g., tracking piperazine proton signals at δ 2.5–3.5 ppm) and mass spectrometry to confirm structural integrity at each step .

Basic Question: Which analytical techniques are critical for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopenta[c]pyridazine protons at δ 7.0–8.5 ppm) and piperazine linkage .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (mobile phase: methanol/water with 0.1% formic acid) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and assay protocols (e.g., IC50 determination via fluorescence polarization) .
  • Structural Analog Comparison : Cross-reference activity data from analogs (e.g., pyridazine derivatives with anti-microbial or anti-viral properties) to identify activity trends .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability across studies, considering factors like solvent effects or enantiomeric impurities .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Systematic Substituent Variation : Modify the 2-chloro-6-fluorobenzyl group (e.g., replace Cl with Br or F with CF3) and assess impact on target binding (e.g., kinase inhibition assays) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., dopamine receptors) and guide synthetic priorities .
  • Pharmacophore Mapping : Identify critical moieties (e.g., piperazine’s role in solubility vs. cyclopenta[c]pyridazine’s aromatic stacking) via bioisostere replacement .

Example SAR Table (Hypothetical Data Based on Analogs):

Substituent ModificationBiological Activity (IC50, nM)Key Observation
2-Cl,6-F benzyl120 ± 15 (Dopamine D2)Baseline activity
2-Br,6-CF3 benzyl85 ± 10Enhanced potency
2-CH3,6-OCH3 benzyl>500Loss of activity

Advanced Question: What methodologies ensure compound stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert atmosphere (argon) in amber vials to prevent photodegradation .
  • Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products (e.g., hydrolysis of the piperazine ring) .
  • Lyophilization : For aqueous solubility challenges, prepare lyophilized powders with cryoprotectants (trehalose/mannitol) .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .

Advanced Question: How to investigate metabolic pathways in preclinical studies?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Isotope Labeling : Synthesize ¹⁴C-labeled compound to track metabolic fate in vivo .
  • CYP450 Inhibition Assays : Evaluate interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

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